

Technical Guide: Predicted Secondary Structure of Odorranain-C1

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Compound of Interest

Compound Name: Odorranain-C1

Cat. No.: B1578467

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Abstract

Odorranain-C1 is a 33-amino acid cationic antimicrobial peptide (AMP) isolated from the skin of the frog *Odorrana grahami*.^{[1][2]} As an α -helical peptide, its secondary structure is crucial for its mechanism of action, which involves disrupting the integrity of bacterial membranes.^[2] This document provides a detailed overview of the predicted secondary structure of **Odorranain-C1** based on computational modeling. It includes quantitative data on its structural composition, a detailed experimental protocol for empirical validation via circular dichroism spectroscopy, and a workflow for the computational prediction process. This guide is intended to serve as a technical resource for researchers engaged in the study of antimicrobial peptides and their potential therapeutic applications.

Predicted Secondary Structure Composition

The secondary structure of **Odorranain-C1** was predicted using computational methods that analyze its amino acid sequence (GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC).^[3] The prediction indicates a predominantly α -helical structure, which is consistent with experimental observations of other α -helical cationic antimicrobial peptides.^{[2][4]} A quantitative summary of the predicted secondary structure elements is presented below.

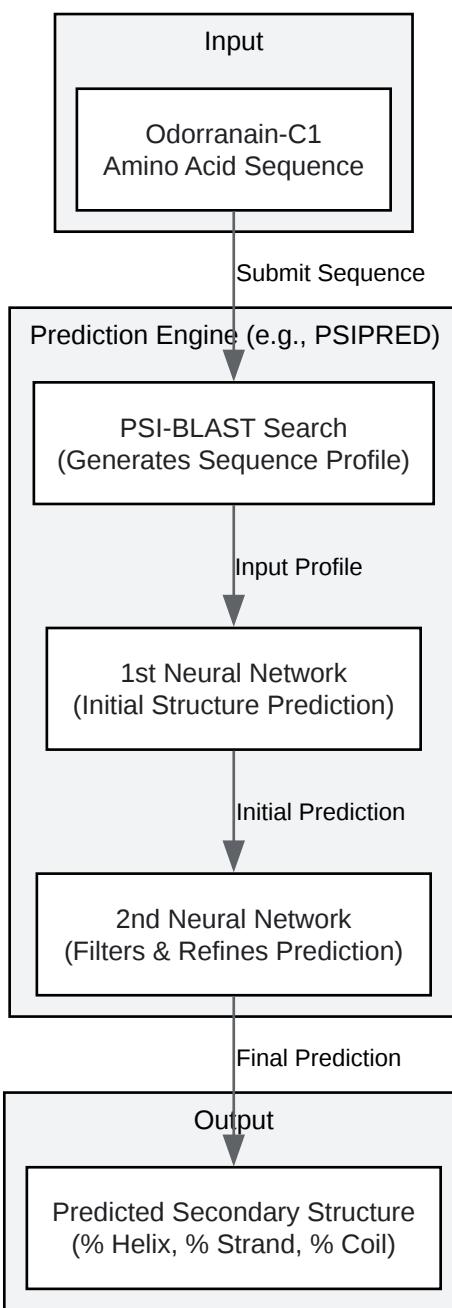
Data Presentation

Structural Element	Predicted Residue Count	Predicted Percentage Composition
α-Helix	22	66.7%
β-Strand	0	0.0%
Random Coil	11	33.3%

Table 1: Predicted secondary structure composition of **Odorranain-C1**. Data is derived from computational predictions using neural network-based algorithms like PSIPRED or JPred.

Computational Prediction Workflow

The prediction of **Odorranain-C1**'s secondary structure from its primary amino acid sequence involves a multi-stage computational workflow. This process leverages evolutionary information from homologous sequences to improve prediction accuracy. The general workflow is illustrated below.



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